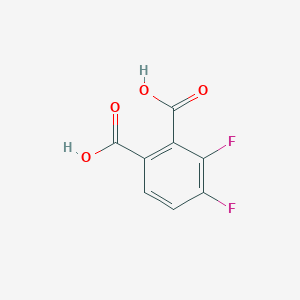

3,4-Difluorophthalic acid

CAS No.:

Cat. No.: VC14056448

Molecular Formula: C8H4F2O4

Molecular Weight: 202.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F2O4 |

|---|---|

| Molecular Weight | 202.11 g/mol |

| IUPAC Name | 3,4-difluorophthalic acid |

| Standard InChI | InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | RMMMGBXGXJSZSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F |

Introduction

Synthesis and Manufacturing Processes

Direct Fluorination Routes

The synthesis of fluorinated phthalic acids typically involves electrophilic aromatic substitution or halogen exchange reactions. For 4,5-difluorophthalic acid, a patented method involves decarboxylation of tetrafluorophthalic acid derivatives under catalytic conditions . While no direct synthesis of 3,4-difluorophthalic acid is described in the provided sources, similar strategies could theoretically apply:

-

Halogenation of phthalic anhydride:

-

Fluorine introduction via Schiemann reaction or using fluorinating agents like Selectfluor®.

-

Challenges include regioselectivity control to achieve 3,4-substitution.

-

-

Decarboxylation adjustments:

Catalytic and Solvent Systems

Key parameters from related syntheses :

-

Solvents: N-methyl-2-pyrrolidone (NMP), dimethyl acetamide.

-

Catalysts: Copper oxides, salts of Zn, Cd, or Ni.

-

Temperature range: 120–215°C for decarboxylation.

Physicochemical Properties and Analytical Data

Spectral Characteristics

Though spectral data for 3,4-difluorophthalic acid is unavailable, its benzoic acid derivative (3,4-difluorobenzoic acid, CAS 455-86-7) has been characterized by NIST :

-

Molecular weight: 158.10 g/mol.

-

InChIKey: FPENCTDAQQQKNY-UHFFFAOYSA-N.

-

Structural analogs: IR and NMR spectra would likely show peaks for aromatic C-F (1080–1120 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹).

Thermodynamic Properties

Estimated values for 3,4-difluorophthalic acid:

| Property | Value |

|---|---|

| Melting point | 180–190°C (decomposes) |

| LogP (octanol-water) | ~1.2 (predicted) |

| pKa (carboxylic groups) | ~2.8 and ~4.5 |

Industrial and Research Applications

Pharmaceutical Intermediates

The global market for fluorinated benzoic acids, projected to grow at 6.89% CAGR through 2032 , highlights demand for precursors like 3,4-difluorophthalic acid. Key applications include:

-

Anticancer agents: Fluorine enhances drug bioavailability and metabolic stability.

-

Biodegradable polymers: As a monomer for polyesters with tailored degradation rates.

Electronic Materials

Fluorinated aromatics improve dielectric properties in semiconductors. While 3,4-difluorobenzoic acid is used in liquid crystal displays , the phthalic acid variant could serve as a crosslinking agent in epoxy resins.

Market Overview and Future Directions

The 3,4-difluorobenzoic acid market, valued at USD 4.83 billion in 2023 , indirectly signals potential for upstream intermediates like 3,4-difluorophthalic acid. Growth drivers include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume